Lansoprazole-d4 N-Oxide
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Overview
Description
Lansoprazole-d4 N-Oxide is a deuterium-labeled derivative of Lansoprazole, a proton pump inhibitor commonly used to treat conditions related to excessive stomach acid production. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole-d4 N-Oxide typically involves the following steps:
Condensation Reaction: 2-mercapto benzimidazole is condensed with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride in the presence of sodium hydroxide to form Lanso-sulphide.
Oxidation: Lanso-sulphide is then oxidized using hydrogen peroxide to produce Lansoprazole.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents is crucial in this process to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Lansoprazole-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The trifluoroethoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Parent amine.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Lansoprazole-d4 N-Oxide is widely used in scientific research for several purposes:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways of Lansoprazole and its derivatives.
Drug Development: It serves as a reference standard in the development of new proton pump inhibitors and related drugs.
Mechanism of Action
Lansoprazole-d4 N-Oxide, like its parent compound Lansoprazole, inhibits the gastric H+/K+ ATPase enzyme system, commonly known as the proton pump. This inhibition reduces gastric acid secretion, promoting the healing of ulcers and treating gastroesophageal reflux disease. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed pharmacokinetic studies .
Comparison with Similar Compounds
Lansoprazole N-Oxide: The non-deuterated version of Lansoprazole-d4 N-Oxide.
Lansoprazole Sulfone N-Oxide: Another oxidized derivative of Lansoprazole.
Omeprazole N-Oxide: A similar proton pump inhibitor with an N-oxide group.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows for more accurate tracking and analysis compared to non-labeled compounds .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGHBYDDJGHGNS-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-20-3 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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